molecular formula C17H14O2S B2420688 (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one CAS No. 107152-96-5

(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B2420688
CAS No.: 107152-96-5
M. Wt: 282.36
InChI Key: ALINTQXNCDASEB-YBEGLDIGSA-N
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Description

(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a benzylidene group at the 2-position and an ethoxy group at the 6-position of the benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene
  • 6-ethoxybenzo[b]thiophene-3(2H)-one
  • 2-phenylbenzothiazole

Uniqueness

(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one stands out due to the presence of both benzylidene and ethoxy groups, which confer unique electronic and steric properties

Properties

IUPAC Name

(2Z)-2-benzylidene-6-ethoxy-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2S/c1-2-19-13-8-9-14-15(11-13)20-16(17(14)18)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINTQXNCDASEB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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